4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
Description
Chemical Classification and Structural Features
This compound belongs to the comprehensive classification of nitrogen-containing heterocyclic compounds, specifically representing a bicyclic amine derivative that incorporates both piperidine and pyrrolidine ring systems. The compound exhibits a molecular weight of 255.22 grams per mole in its dihydrochloride salt form, with the International Union of Pure and Applied Chemistry name designated as 4-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride. The structural architecture features a six-membered piperidine ring bearing a methyl substituent at the fourth position, connected through a methylene bridge to a five-membered pyrrolidine ring at the second position.
The Simplified Molecular Input Line Entry System representation reveals the structural connectivity as CC1CCN(CC1)CC2CCCN2.Cl.Cl, clearly delineating the relationship between the two nitrogen-containing rings and the associated chloride counterions. The parent compound, designated with PubChem Compound Identifier 4715394, demonstrates a molecular formula of C₁₁H₂₂N₂ with a molecular weight of 182.31 grams per mole before salt formation. The InChI Key identifier GBPMVGOCHUADLW-UHFFFAOYSA-N provides a unique computational representation that facilitates database searches and structural comparisons across various chemical information systems.
Table 1: Structural and Physical Properties of this compound
The stereochemical considerations of this compound reflect the presence of multiple chiral centers within the bicyclic framework, particularly at the pyrrolidine ring connection point, which introduces potential for enantiomeric forms and associated pharmacological implications. The compound demonstrates characteristic features of both piperidine derivatives, known for their prevalence in pharmaceutical applications, and pyrrolidine analogs, recognized for their biological activity profiles. The dihydrochloride salt formation significantly enhances water solubility compared to the free base form, a critical consideration for potential biological applications and synthetic manipulations.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical progression of heterocyclic amine chemistry, which has roots extending back to the mid-twentieth century when systematic investigations of nitrogen-containing ring systems began to reveal their significant pharmaceutical potential. The specific compound was first documented in chemical databases in 2012, with initial creation records appearing in March of that year and subsequent modifications occurring as recently as May 2025, indicating ongoing research interest and database refinement activities. This timeline corresponds with the period of intensive investigation into piperidine and pyrrolidine derivatives as building blocks for drug discovery and development initiatives.
The synthetic methodologies that enable the preparation of such bicyclic amine structures have evolved considerably over the past several decades, with electroreductive cyclization techniques representing a significant advancement in the field. Research conducted by Naito and colleagues demonstrated the successful synthesis of piperidine and pyrrolidine derivatives through electroreductive cyclization using readily available imine precursors and terminal dihaloalkanes in flow microreactor systems. These synthetic approaches have provided new insights into the preparation of heterocyclic amines and have contributed to the accessibility of compounds like this compound for research purposes.
The historical context also encompasses the recognition of piperidine derivatives as important pharmacophores in medicinal chemistry, with extensive research demonstrating their utility in targeting various biological pathways and receptor systems. The discovery of specific synthetic routes for bicyclic amine systems has paralleled advances in understanding structure-activity relationships, leading to the development of increasingly sophisticated approaches to heterocyclic compound design and optimization. The emergence of compounds combining piperidine and pyrrolidine moieties represents a natural evolution in this field, as researchers sought to combine the beneficial properties of both ring systems in single molecular entities.
Relevance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its embodiment of key structural features that are prevalent in bioactive compounds and its utility as a versatile synthetic intermediate. The compound's dual heterocyclic architecture provides multiple sites for chemical modification and functionalization, making it valuable for structure-activity relationship studies and drug development initiatives. The presence of both piperidine and pyrrolidine rings offers opportunities for selective receptor binding and enzyme interaction, characteristics that are highly sought after in pharmaceutical research.
Recent research has demonstrated the potential of piperidine derivatives as inhibitors of protein kinase B, with compounds containing similar structural motifs showing promise as anticancer agents. Studies by research groups have identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally bioavailable inhibitors with significant in vivo antitumor activity. While this compound represents a different structural class, the fundamental piperidine pharmacophore provides a foundation for understanding its potential biological relevance and synthetic utility.
The compound's relevance extends to its role as a building block in pharmaceutical development, where the combination of piperidine and pyrrolidine rings can provide enhanced binding affinity and selectivity profiles compared to single-ring analogs. The dihydrochloride salt form offers advantages in terms of formulation development, stability, and bioavailability considerations that are crucial for pharmaceutical applications. Research into similar bicyclic amine structures has revealed their potential for modulating neurotransmitter systems, making them candidates for treating neurological disorders and other central nervous system conditions.
Table 2: Comparative Analysis of Related Bicyclic Amine Compounds
The synthetic accessibility of this compound through modern electrochemical methods represents a significant advancement in heterocyclic chemistry, providing researchers with efficient routes to complex bicyclic structures. The electroreductive cyclization approach has demonstrated particular effectiveness for preparing piperidine and pyrrolidine derivatives with good yields and selectivity, supporting the continued investigation of such compounds for various applications. The ability to synthesize these structures on preparative scales within reasonable timeframes has contributed to their increased availability for research purposes and potential pharmaceutical development.
Properties
IUPAC Name |
4-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-7-13(8-5-10)9-11-3-2-6-12-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPMVGOCHUADLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core
Method A: Reductive Cyclization of N-Substituted Amino Acids or Precursors
- Starting Material: N-alkylated amino acids or acyclic precursors such as N-alkyl-4-piperidones.
- Procedure: The precursor undergoes cyclization through reduction, often using catalytic hydrogenation or hydride reagents, to form the piperidine ring.
- Example: Reduction of N-alkyl-4-piperidones with catalytic hydrogen over Pd/C or Raney Ni yields the piperidine core.
Method B: Quaternization of Pyridine followed by Ring Closure
- Pyridine is first quaternized with methyl halides, then cyclized via nucleophilic substitution or ring closure reactions, as suggested in patent literature (US 2880211).
Introduction of the 4-Methyl Group
- The methyl group at the 4-position can be introduced via alkylation of the piperidine ring or by starting with a methylated precursor.
- Methylation is typically achieved using methyl iodide or methyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as acetone or DMF.
Incorporation of the 2-Pyrrolidinylmethyl Group
- The key step involves attaching the pyrrolidinylmethyl moiety to the nitrogen atom of the piperidine ring.
- Reductive Amination Approach:
- React the piperidine derivative with 2-pyrrolidinylmethyl aldehyde or ketone under reductive amination conditions.
- Use a mild reducing agent such as sodium cyanoborohydride or triacetoxyborohydride.
- This method ensures selective formation of the N-substituted piperidine with the pyrrolidinylmethyl group.
Salt Formation
- The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium.
- The process involves dissolving the free base in a suitable solvent (e.g., ethanol or water), followed by bubbling or adding HCl gas or HCl solution until precipitation occurs.
- The product is then isolated via filtration and dried under vacuum.
Representative Reaction Scheme
Data Table of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | N-alkyl precursor, catalytic hydrogenation | Ethanol, H2 | Room temperature to 50°C | Variable | Cyclization to piperidine |
| 2 | Methyl iodide | Acetone | Reflux | High | Methylation at 4-position |
| 3 | 2-Pyrrolidinylmethyl aldehyde, sodium cyanoborohydride | Methanol or acetic acid | Room temperature | Moderate to high | Reductive amination |
| 4 | HCl (aq) | Water | Room temperature | Quantitative | Salt formation |
Research Findings and Notes
- The synthesis pathways are adapted from classical methods for piperidine derivatives, with modifications to introduce specific substituents.
- Reductive amination provides high selectivity and yields for attaching the pyrrolidinylmethyl group.
- The choice of reagents and conditions depends on the precursor's reactivity and the desired purity.
- Patent literature indicates that methylation and ring closure steps are often performed in methanol or other polar solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacology and Medicinal Chemistry
The compound has been investigated for its interactions with various neurotransmitter systems, particularly in the context of neurodegenerative diseases and mental health disorders. Key applications include:
- Cholinergic Modulation : Research indicates that this compound may inhibit cholinesterase enzymes, potentially enhancing acetylcholine levels. This mechanism is crucial for cognitive functions and has implications for treating conditions like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can prevent neuronal cell death induced by oxidative stress, suggesting its utility in neurodegenerative diseases where oxidative damage is a concern.
- Anxiolytic Properties : Behavioral studies in rodent models have shown that the compound exhibits significant anxiolytic effects without the sedative side effects typically associated with traditional anxiolytics.
Cancer Research
The compound's structural features have made it a candidate for antineoplastic research. It has been evaluated for cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies : Preliminary studies have indicated that this compound displays potent cytotoxic effects against colon cancer cell lines (HCT116 and HT29), with IC50 values below 4 µM, indicating strong potential as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Approximately 75% |
| Metabolism | Primarily hepatic |
| Elimination Half-life | 6 hours |
Toxicological assessments have shown a favorable safety profile at therapeutic doses, with no significant hepatotoxicity observed in cell line studies.
Case Study 1: Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory effects of various piperidine derivatives, including this compound. The results indicated a significant reduction in enzyme activity, highlighting its potential as a treatment for Alzheimer's disease.
Case Study 2: Neuroprotection
In vitro experiments demonstrated that the compound could prevent oxidative stress-induced neuronal cell death. This suggests its potential utility in diseases characterized by oxidative damage.
Case Study 3: Anxiolytic Effects
Research involving behavioral tests on rodent models revealed that the compound exhibited anxiolytic-like effects without sedation, making it a promising candidate for anxiety disorders.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target receptor and the context of its use .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Piperidine Dihydrochloride Derivatives
Key Observations :
Substituent Effects: Derivatives with dimethoxybenzyloxyimino groups (e.g., 13c, 13d) exhibit higher molecular weights (~368 g/mol) compared to the diphenylmethoxy derivative (303.83 g/mol) . The bulkier diphenylmethoxy group may reduce solubility but enhance lipophilicity. The methylenedioxy group in 13g lowers molecular weight (354.20 g/mol) and increases melting point (195–198°C), suggesting stronger crystalline packing .
Spectral Data :
- MS-ESI data for 13c–13g show molecular ion peaks consistent with their substituents (e.g., m/z 278 for dimethoxy derivatives) .
Target Compound Inference: The 4-methyl and pyrrolidinylmethyl groups in the target compound likely confer intermediate lipophilicity compared to methoxybenzyloxyimino and diphenylmethoxy derivatives. Its dihydrochloride salt form may enhance aqueous solubility, similar to other piperidine salts .
Key Observations :
Toxicity: 4-(Diphenylmethoxy)piperidine Hydrochloride is classified as acutely harmful, though specific LD₅₀ values are unavailable . No toxicity data are provided for the 2013 derivatives, but their methoxy substituents may reduce reactivity compared to halogenated analogs .
Regulatory Status: 4-(Diphenylmethoxy)piperidine Hydrochloride is listed in China’s IECSC, requiring compliance with new chemical substance regulations .
Stability and Reactivity
- 4-(Diphenylmethoxy)piperidine Hydrochloride lacks data on decomposition temperatures or reactivity, but its SDS emphasizes stability under recommended storage conditions .
- The 2013 derivatives’ stability is inferred from their synthesis protocols, which involve moisture-sensitive intermediates (e.g., 13a absorbs moisture readily) .
Biological Activity
4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a pyrrolidinylmethyl group and a methyl group at the 4-position. Its dihydrochloride salt form enhances solubility, which is crucial for biological assays.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to bind selectively to various receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to diverse physiological effects, including neuropharmacological responses.
Biological Activity Spectrum
Research indicates that this compound exhibits a broad spectrum of biological activities. Notably, it has been investigated for its potential therapeutic effects in the following areas:
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.
- Antimicrobial Activity : Studies have indicated that derivatives of piperidine compounds can exhibit antimicrobial properties, making them candidates for further investigation in infection control.
- Cancer Research : In silico studies have predicted that piperidine derivatives may affect various enzymes and receptors involved in cancer progression, positioning them as potential leads for anticancer drug development .
Data Table: Summary of Biological Activities
Case Studies
- Neuropharmacological Study : A study conducted by Khaiitova et al. utilized computer-aided methods to evaluate the biological activity spectra of new piperidine derivatives, including this compound. The results indicated significant interactions with targets related to central nervous system disorders, highlighting its potential as a therapeutic agent .
- Antimicrobial Research : A series of experiments demonstrated that modifications to the piperidine structure could enhance antimicrobial activity against specific pathogens. These findings suggest that this compound could be developed further as an antibiotic or antifungal agent .
- Cancer Therapeutics : In silico predictions showed that this compound could inhibit key enzymes involved in tumor growth and proliferation. Further preclinical studies are warranted to validate these findings in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, and how can purity be ensured?
- Methodology :
- Step 1 : React 4-methylpiperidine with 2-(chloromethyl)pyrrolidine under basic conditions (e.g., triethylamine) to form the tertiary amine intermediate.
- Step 2 : Treat the intermediate with hydrochloric acid to form the dihydrochloride salt.
- Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ ~2.5–3.5 ppm for pyrrolidine and piperidine protons) .
- Key Considerations : Monitor for side reactions (e.g., over-alkylation) and residual solvents via GC-MS.
Q. What safety protocols are critical for handling this compound in the lab?
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes (seek medical attention if irritation persists) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Stability data suggest no decomposition under inert atmospheres for ≥12 months .
Q. Which analytical techniques are most robust for structural confirmation?
- Primary Methods :
- NMR : ¹H/¹³C NMR to resolve piperidine (δ ~1.5–2.8 ppm) and pyrrolidinylmethyl (δ ~2.9–3.4 ppm) groups.
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion peaks (e.g., [M+H]⁺ at m/z ~241.2).
- Elemental Analysis : Verify Cl⁻ content (~22.8% for dihydrochloride) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Approach :
- Reaction Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., alkylation vs. protonation).
- Condition Screening : Apply cheminformatics tools (e.g., ICReDD’s reaction space algorithms) to predict optimal solvents, temperatures, and catalysts .
- Case Study : A 2024 study reduced synthesis steps by 30% using quantum mechanical calculations to bypass low-yield intermediates .
Q. How can contradictions in pharmacological data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., pH, serum proteins), solubility differences (use DMSO stock solutions ≤10 mM), or biological model specificity (e.g., cell vs. tissue assays).
- Mitigation :
- Standardize protocols (e.g., OECD guidelines for cytotoxicity).
- Compare with structurally analogous compounds (e.g., 4-(Piperidin-4-yl)pyridine dihydrochloride) to isolate substituent effects .
Q. What role does the pyrrolidinylmethyl substituent play in receptor binding kinetics?
- Mechanistic Insight :
- Molecular Dynamics : Simulations show the pyrrolidine ring enhances hydrophobic interactions with GPCRs (e.g., σ-1 receptors).
- SAR Studies : Methyl groups on piperidine increase metabolic stability (t1/2 > 2 hrs in liver microsomes) but reduce water solubility (~5 mg/mL at pH 7.4) .
- Experimental Validation : Radioligand displacement assays (e.g., [³H]-DTG for σ-1) and ADMET profiling .
Methodological Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 292.2 g/mol (dihydrochloride) | |
| Solubility (H2O) | ~50 mg/mL (25°C) | |
| LogP (Predicted) | 1.8 ± 0.3 | |
| Stability (pH 7.4, 37°C) | >90% intact after 24 hrs |
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
